Cas no 471254-63-4 (8-Naphthol-2-boronic acid)

8-Naphthol-2-boronic acid 化学的及び物理的性質
名前と識別子
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- 8-Naphthol-2-boronic acid
- 3-hydroxynaphthalene-1-carbonyl chloride
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- インチ: 1S/C11H7ClO2/c12-11(14)10-6-8(13)5-7-3-1-2-4-9(7)10/h1-6,13H
- InChIKey: CCQWKRUYIZKWKJ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C=C2C=CC=CC2=1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3
8-Naphthol-2-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A249000203-500mg |
8-Naphthol-2-boronic acid |
471254-63-4 | 98% | 500mg |
$1155.09 | 2023-09-01 | |
Alichem | A249000203-250mg |
8-Naphthol-2-boronic acid |
471254-63-4 | 98% | 250mg |
$801.49 | 2023-09-01 |
8-Naphthol-2-boronic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
8-Naphthol-2-boronic acidに関する追加情報
8-Naphthol-2-boronic Acid: A Comprehensive Overview
8-Naphthol-2-boronic acid (CAS No. 471254-63-4) is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound, characterized by its unique structure combining a naphthol moiety with a boronic acid group, offers a wide range of applications and opportunities for further research. In this article, we will delve into the properties, synthesis, applications, and recent advancements associated with 8-naphthol-2-boronic acid, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 8-naphthol-2-boronic acid is defined by its naphthalene ring system, which serves as the backbone for the functional groups. The naphthalene system is a fused bicyclic aromatic compound, providing stability and aromaticity to the molecule. The hydroxyl group (-OH) at position 8 and the boronic acid group (-B(OH)₂) at position 2 are key functional groups that contribute to the compound's reactivity and versatility. The presence of these groups allows for various chemical transformations, making 8-naphthol-2-boronic acid an ideal building block in organic synthesis.
One of the most notable applications of 8-naphthol-2-boronic acid lies in its use as a substrate for Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in cross-coupling chemistry and has revolutionized the synthesis of complex molecules. The boronic acid group in 8-naphthol-2-boronic acid acts as an electrophilic partner in these reactions, enabling the formation of biaryl bonds with aryl halides or triflates under palladium catalysis. This property has made it invaluable in constructing diverse aromatic frameworks, which are essential in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 8-naphthol-2-boronic acid in the development of novel materials with unique electronic properties. Researchers have explored its use in constructing π-conjugated systems, which are critical for applications in organic electronics such as light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. The extended conjugation provided by the naphthalene system enhances electronic communication within these materials, leading to improved performance metrics.
In addition to its role in material science, 8-naphthol-2-boronic acid has shown promise in medicinal chemistry. Its ability to participate in various coupling reactions facilitates the construction of bioactive molecules with complex architectures. For instance, recent research has focused on incorporating this compound into scaffolds for kinase inhibitors, where its aromaticity and functional groups contribute to binding affinity and selectivity.
The synthesis of 8-naphthol-2-boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the hydroxylation of naphthalene derivatives followed by boronate esterification or direct boronation using palladium catalysts. These methods have been optimized to achieve high yields and selectivity, ensuring scalability for industrial applications.
From an environmental standpoint, 8-naphthol-2-boronic acid demonstrates moderate stability under standard conditions. However, its reactivity towards nucleophilic substitution and oxidative conditions necessitates careful handling during storage and synthesis. Researchers have also investigated its degradation pathways under various conditions to assess its environmental impact and develop sustainable synthetic routes.
In conclusion, 8-naphthol-2-boronic acid (CAS No. 471254-63-4) stands as a testament to the ingenuity of modern chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across multiple disciplines. As research progresses, we can expect even more groundbreaking applications for this remarkable compound.
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